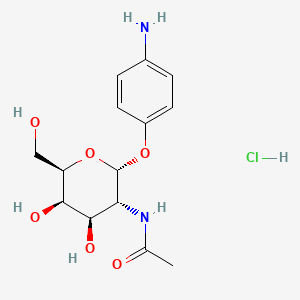
D-myo-Inositol-1,4,5-triphosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol-1,4,5-triphosphate (sodium salt): is a biologically significant compound that plays a crucial role as a second messenger in various cellular processes. It is derived from the hydrolysis of phosphatidylinositol-4,5-bisphosphate by the enzyme phospholipase C. This compound is involved in the regulation of intracellular calcium levels, which is essential for numerous cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,4,5-triphosphate (sodium salt) typically involves the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of D-myo-Inositol-1,4,5-triphosphate and diacylglycerol .
Industrial Production Methods: Industrial production of D-myo-Inositol-1,4,5-triphosphate (sodium salt) follows similar enzymatic processes but on a larger scale. The compound is often purified through various chromatographic techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: D-myo-Inositol-1,4,5-triphosphate (sodium salt) primarily undergoes hydrolysis reactions. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its role as a second messenger .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase C.
Phosphorylation: Involves kinases such as inositol trisphosphate 3-kinase.
Dephosphorylation: Catalyzed by phosphatases.
Major Products Formed:
Hydrolysis: Produces inositol and phosphate ions.
Phosphorylation: Forms higher phosphorylated inositol phosphates.
Dephosphorylation: Results in lower phosphorylated inositol phosphates.
Aplicaciones Científicas De Investigación
D-myo-Inositol-1,4,5-triphosphate (sodium salt) has a wide range of applications in scientific research:
Mecanismo De Acción
D-myo-Inositol-1,4,5-triphosphate (sodium salt) exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation . The primary molecular targets are the inositol trisphosphate receptors, which are calcium channels located on the endoplasmic reticulum .
Comparación Con Compuestos Similares
- D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)
- D-myo-Inositol-1,3,5-triphosphate (sodium salt)
- D-myo-Inositol-1,4-diphosphate (sodium salt)
Uniqueness: D-myo-Inositol-1,4,5-triphosphate (sodium salt) is unique due to its specific role in calcium signaling. Unlike other inositol phosphates, it directly interacts with inositol trisphosphate receptors to mobilize calcium from intracellular stores . This distinct mechanism makes it a critical component in various signaling pathways and cellular processes .
Propiedades
Número CAS |
141611-10-1 |
|---|---|
Fórmula molecular |
C6H12O15P3 · 3Na |
Peso molecular |
486 |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4?,5?,6?;;;/m1.../s1 |
Clave InChI |
ZVCVTWVBDIPWPZ-FMCZHWOXSA-K |
SMILES |
O[C@@H]1[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+] |
Sinónimos |
Ins(1,4,5)P3; 1,4,5-IP3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)







